molecular formula C11H11IN2OS2 B2390838 2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one CAS No. 500266-40-0

2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one

Cat. No. B2390838
CAS RN: 500266-40-0
M. Wt: 378.25
InChI Key: KAGYRJXMTNCWIE-UHFFFAOYSA-N
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Description

The compound “2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities and are used in the development of new antitubercular agents .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method uses 2-amino-thiophene-3-carboxylate derivatives as the reaction substrate .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines can be analyzed using techniques such as H1 NMR, C13 NMR, and mass spectra . The structure can also be validated by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, they can be prepared using Petasis reaction . They can also be synthesized via structural modifications of tazemetostat .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can be predicted using in silico ADME profiling and physiochemical properties .

Scientific Research Applications

Anticancer Activity

The compound has shown potential anticancer activities. It has been designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and vascularization . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells . It has shown excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .

Induction of Apoptosis in Cancer Cells

The compound has been found to induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells . It stimulates apoptosis by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, it significantly raises the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .

Potential EZH2 Inhibitor

Substituted thieno[3,2-d]pyrimidine derivatives of the compound have been synthesized as EZH2 inhibitors . EZH2 is a protein that plays a crucial role in various biological processes, including cancer progression . The compound has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

High-Energy Density Material

A derivative of the compound has been studied as a potential high-energy density material (HEDM) . The geometric structure and thermodynamic properties were investigated at the B3LYP/6-31G (d,p) level . It could be considered as a potential candidate high-energy density compound .

Alkylation of Imidazole and Benzimidazole Derivatives

The compound has been used in the alkylation of imidazole and benzimidazole derivatives . The reaction resulted in N1,3-alkylation, cleavage of siloxane bonds by the evolved hydrogen iodide, and the formation of cyclic organosilicon iodides and triiodides .

Potential Drug Development

Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that the compound could be a promising anticancer agent that may provide effective treatment options for cancer patients .

Safety And Hazards

As with any chemical compound, safety and hazards associated with thieno[3,2-d]pyrimidines should be evaluated in accordance with standard safety protocols. It’s important to note that while some compounds have been found to be non-cytotoxic , individual compounds may vary in their safety profiles.

properties

IUPAC Name

11-(iodomethyl)-4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2OS2/c1-5-6(2)16-9-8(5)10(15)14-4-7(3-12)17-11(14)13-9/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGYRJXMTNCWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CC(SC3=N2)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one

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